molecular formula C10H11BrClN B582211 1-(2-Bromo-5-chlorophenyl)pyrrolidine CAS No. 1257664-93-9

1-(2-Bromo-5-chlorophenyl)pyrrolidine

Cat. No.: B582211
CAS No.: 1257664-93-9
M. Wt: 260.559
InChI Key: PABHJXWLFBZGKK-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorophenyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-5-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives, while reduction reactions can modify the aromatic ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the substituents introduced, various substituted pyrrolidine derivatives can be obtained.

    Oxidation Products: Pyrrolidone derivatives are common oxidation products.

    Reduction Products: Reduced aromatic rings or modified pyrrolidine rings are typical outcomes.

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Bromo-5-chlorophenyl)pyrrolidine can be compared with other similar compounds, such as:

  • 1-(2-Bromo-4-chlorophenyl)pyrrolidine
  • 1-(2-Bromo-3-chlorophenyl)pyrrolidine
  • 1-(2-Bromo-5-fluorophenyl)pyrrolidine

Uniqueness:

  • The presence of both bromine and chlorine atoms on the aromatic ring provides unique reactivity and potential for diverse chemical modifications.
  • The specific substitution pattern on the aromatic ring can influence the compound’s biological activity and chemical properties, making it distinct from other similar compounds.

Biological Activity

1-(2-Bromo-5-chlorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and activity through various studies, providing a comprehensive overview of its potential therapeutic applications.

Synthesis

This compound can be synthesized through several methods, with the most common involving the reaction of 2-bromo-5-chlorobenzaldehyde with pyrrolidine under reflux conditions in an organic solvent like ethanol or methanol. The product is purified via recrystallization or column chromatography.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Anticancer Potential : Investigated for effects on cancer cell lines.

Antimicrobial Activity

Recent studies highlight the compound's antimicrobial properties, particularly against multidrug-resistant strains. For instance, derivatives of pyrrolidine have shown promising results against Staphylococcus aureus, including strains resistant to linezolid and tedizolid. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest significant antibacterial activity .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundStaphylococcus aureus (MRSA)32
5-Oxopyrrolidine DerivativeKlebsiella pneumoniae>64
5-Nitrothiophene Substituted CompoundE. coli16

Anticancer Activity

In vitro studies have assessed the anticancer activity of pyrrolidine derivatives against various cancer cell lines, notably A549 (lung adenocarcinoma). These studies indicate that certain modifications to the pyrrolidine structure can enhance cytotoxic effects while minimizing toxicity to non-cancerous cells.

Table 2: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineViability (%) at 100 µM
This compoundA549 (Lung Cancer)78
Compound with Dimethoxy SubstituentsA54966
Control (Cisplatin)A54950

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Binding : It can bind to receptors that modulate cellular responses, influencing processes such as apoptosis in cancer cells.

Case Studies and Research Findings

Research has revealed that modifications in the structure of pyrrolidine derivatives can significantly affect their biological activity:

  • Antimicrobial Efficacy : A study demonstrated that certain pyrrolidine derivatives exhibited enhanced activity against resistant strains compared to standard antibiotics .
  • Cytotoxicity Profiles : Another investigation into the anticancer properties showed that specific substitutions on the pyrrolidine ring could lead to increased selectivity for cancer cells while sparing normal cells .

Comparison with Similar Compounds

When compared to similar compounds such as 1-(2-Bromo-4-chlorophenyl)pyrrolidine and others, the unique substitution pattern on the aromatic ring of this compound contributes to its distinct reactivity and biological profile.

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateModerate
1-(2-Bromo-4-chlorophenyl)pyrrolidineLowHigh
1-(2-Bromo-3-chlorophenyl)pyrrolidineHighLow

Properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABHJXWLFBZGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682142
Record name 1-(2-Bromo-5-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257664-93-9
Record name 1-(2-Bromo-5-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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